molecular formula C11H21NO2S B13530642 Tert-butyl 4-mercaptoazepane-1-carboxylate

Tert-butyl 4-mercaptoazepane-1-carboxylate

Cat. No.: B13530642
M. Wt: 231.36 g/mol
InChI Key: DPLVKMBMIUTPST-UHFFFAOYSA-N
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Description

Tert-butyl 4-sulfanylazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-sulfanylazepane-1-carboxylate typically involves the formation of the azepane ring followed by the introduction of the tert-butyl and sulfanyl groups. One common method is the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the azepane ring. The tert-butyl group can be introduced via esterification with tert-butyl alcohol in the presence of an acid catalyst . The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents .

Industrial Production Methods

Industrial production of tert-butyl 4-sulfanylazepane-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-sulfanylazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-sulfanylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-sulfanylazepane-1-carboxylate is unique due to the presence of both the sulfanyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

tert-butyl 4-sulfanylazepane-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-4-5-9(15)6-8-12/h9,15H,4-8H2,1-3H3

InChI Key

DPLVKMBMIUTPST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)S

Origin of Product

United States

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